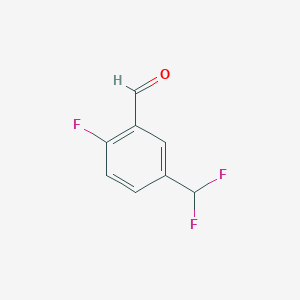
rel-4,4'-((1R,2S,3S)-2-(3,5-Dihydroxyphenyl)-6,8-dihydroxy-1,2,3,4-tetrahydronaphthalene-1,3-diyl)bis(benzene-1,3-diol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “rel-4,4’-((1R,2S,3S)-2-(3,5-Dihydroxyphenyl)-6,8-dihydroxy-1,2,3,4-tetrahydronaphthalene-1,3-diyl)bis(benzene-1,3-diol)” is a complex organic molecule characterized by multiple hydroxyl groups and a tetrahydronaphthalene core. Compounds with such structures are often studied for their potential biological activities and applications in various fields of science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the tetrahydronaphthalene core and the subsequent attachment of the dihydroxyphenyl and benzene-1,3-diol groups. Typical synthetic routes might include:
Aldol Condensation: To form the core structure.
Hydroxylation: To introduce hydroxyl groups.
Coupling Reactions: To attach aromatic rings.
Industrial Production Methods
Industrial production methods would focus on optimizing yield and purity, often involving:
Catalysts: To increase reaction efficiency.
Purification Techniques: Such as recrystallization or chromatography.
化学反应分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of aromatic rings.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate.
Reducing Agents: Such as sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives.
科学研究应用
Chemistry: As a building block for more complex molecules.
Biology: Potential antioxidant or enzyme inhibitor.
Medicine: Possible therapeutic agent due to its polyphenolic structure.
Industry: Use in the synthesis of polymers or other advanced materials.
作用机制
The mechanism by which this compound exerts its effects would involve interactions with molecular targets such as enzymes or receptors. The hydroxyl groups could participate in hydrogen bonding, influencing biological pathways and molecular interactions.
相似化合物的比较
Similar Compounds
Catechins: Found in tea, with similar polyphenolic structures.
Flavonoids: Common in fruits and vegetables, known for antioxidant properties.
Resveratrol: Found in grapes, with a similar hydroxylated aromatic structure.
Uniqueness
The unique combination of the tetrahydronaphthalene core and multiple hydroxyl groups might confer specific biological activities or chemical reactivity not found in other compounds.
属性
分子式 |
C28H24O8 |
|---|---|
分子量 |
488.5 g/mol |
IUPAC 名称 |
(6R,7R,8S)-6,8-bis(2,4-dihydroxyphenyl)-7-(3,5-dihydroxyphenyl)-5,6,7,8-tetrahydronaphthalene-1,3-diol |
InChI |
InChI=1S/C28H24O8/c29-15-1-3-20(23(34)10-15)22-8-14-7-19(33)12-25(36)27(14)28(21-4-2-16(30)11-24(21)35)26(22)13-5-17(31)9-18(32)6-13/h1-7,9-12,22,26,28-36H,8H2/t22-,26+,28+/m0/s1 |
InChI 键 |
QQGGCAFWTCETPD-QBMXVRPASA-N |
手性 SMILES |
C1[C@H]([C@H]([C@H](C2=C1C=C(C=C2O)O)C3=C(C=C(C=C3)O)O)C4=CC(=CC(=C4)O)O)C5=C(C=C(C=C5)O)O |
规范 SMILES |
C1C(C(C(C2=C1C=C(C=C2O)O)C3=C(C=C(C=C3)O)O)C4=CC(=CC(=C4)O)O)C5=C(C=C(C=C5)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbonitrile](/img/structure/B12835295.png)

![[(2Z)-1-Methoxy-1-oxobut-2-en-2-yl]boronic acid](/img/structure/B12835314.png)



![diethyl 2-[3-(6-chloro-1H-indol-2-yl)propanoylamino]propanedioate](/img/structure/B12835339.png)
![(2E)-1-{4-[(3,5-Dichloro-4-pyridinyl)oxy]phenyl}-2-{[4-(trifluoromethyl)-2-pyridinyl]hydrazono}ethanone](/img/structure/B12835343.png)
![2-fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12835353.png)


![(E)-3-(4-(1-(1-Cyclohexyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)cyclopentanecarboxamido)phenyl)acrylic acid](/img/structure/B12835368.png)

